molecular formula C17H15ClN2O2S B4278180 2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No. B4278180
M. Wt: 346.8 g/mol
InChI Key: RNPVDGKWFBETGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide, also known as GW 501516 or Cardarine, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs) and works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body.

Mechanism of Action

2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide 501516 works by activating the PPARδ in the body, which in turn increases the expression of genes involved in fatty acid oxidation and energy metabolism. This results in an increase in energy expenditure and a decrease in fat storage, leading to improved metabolic function.
Biochemical and Physiological Effects
Studies have shown that 2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide 501516 can improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. It has also been shown to increase endurance and performance in mice and rats.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide 501516 has several advantages for use in lab experiments, including its high potency and selectivity for PPARδ. However, it also has limitations, including its high cost and potential for off-target effects.

Future Directions

There are several potential future directions for research on 2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide 501516, including its use in the treatment of metabolic and cardiovascular diseases, as well as its potential use in improving endurance and performance in athletes. Further studies are needed to fully understand the long-term effects and safety of this drug.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide 501516 has been extensively studied for its potential use in the treatment of metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. It has also been investigated for its potential use in improving endurance and performance in athletes.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-10-7-8-13-15(9-10)23-17(19-13)20-16(21)11(2)22-14-6-4-3-5-12(14)18/h3-9,11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPVDGKWFBETGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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